
3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a heterocyclic compound that features a fluorophenyl group, an oxadiazole ring, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl and pyridine groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.
Applications De Recherche Scientifique
3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mécanisme D'action
The mechanism of action of 3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The oxadiazole ring contributes to the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Fluorophenyl)-1,2,4-oxadiazole
- 2-(2-Fluorophenyl)pyridine
- 3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
Uniqueness
3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is unique due to the combination of the fluorophenyl group, oxadiazole ring, and pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H9FN4O |
|---|---|
Poids moléculaire |
256.23 g/mol |
Nom IUPAC |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C13H9FN4O/c14-10-6-2-1-4-8(10)12-17-13(19-18-12)9-5-3-7-16-11(9)15/h1-7H,(H2,15,16) |
Clé InChI |
UQSQWLDUAMFZTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N=CC=C3)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B11791631.png)

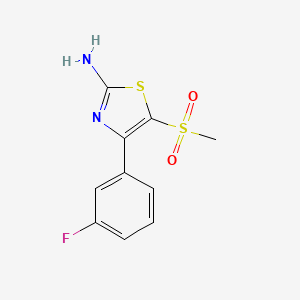
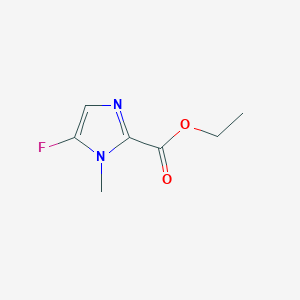
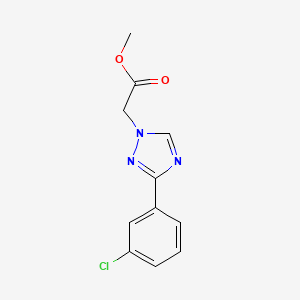
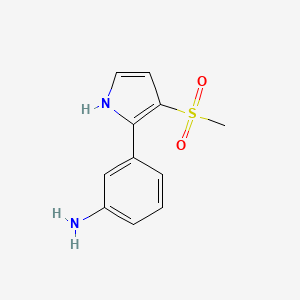

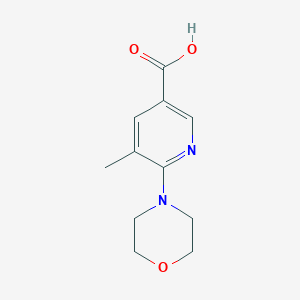
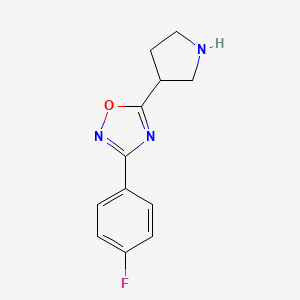
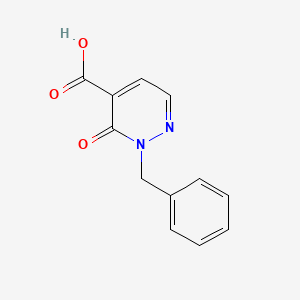
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11791677.png)
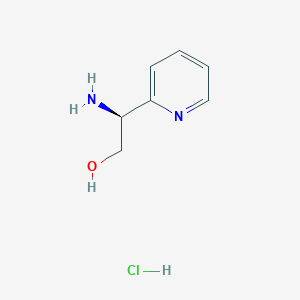
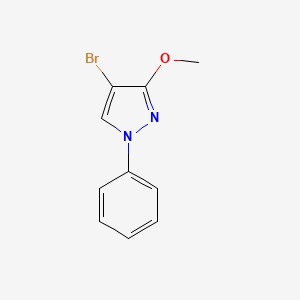
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11791706.png)
